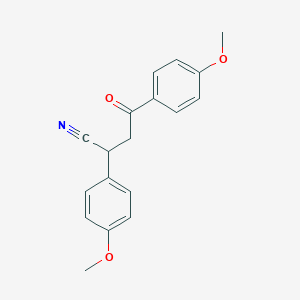

![molecular formula C5H6N2O2S2 B1330624 Ácido (5-metil-[1,3,4]tiadiazol-2-ilsulfanyl)acético CAS No. 50918-26-8](/img/structure/B1330624.png)

Ácido (5-metil-[1,3,4]tiadiazol-2-ilsulfanyl)acético

Descripción general

Descripción

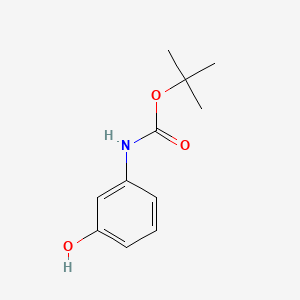

“(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C5H6N2O2S2 . It is a product used for proteomics research .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes “(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid”, often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of “(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid” is characterized by the presence of a 1,3,4-thiadiazole ring, a methyl group attached to the ring, and a sulfanyl-acetic acid group .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For instance, the reaction of the substituted 1,2,4-triazole derivative with hydrazine hydrate did not afford the corresponding hydrazinyl-1,2,4-triazole compound and instead gave the corresponding hydrazinyl derivative after nucleophilic attack at C-2 of the thiadiazole ring .Aplicaciones Científicas De Investigación

Actividad anticancerígena

Los compuestos con el grupo 1,3,4-tiadiazol se han estudiado por sus potenciales propiedades anticancerígenas. Por ejemplo, algunos compuestos sintetizados se probaron in vitro para determinar su actividad citotóxica contra líneas celulares de cáncer como MCF-7 .

Agentes antimicrobianos

Se sabe que el andamiaje 1,3,4-tiadiazol posee diversas actividades biológicas, incluidas las propiedades antimicrobianas. Los fármacos con este andamiaje, como sulfametoxazol y acetazolamida, exhiben diversas acciones biológicas .

Agentes antiepilépticos

Los derivados del 1,3,4-tiadiazol se han evaluado por sus efectos antiepilépticos. Se verificó la actividad anticonvulsiva in vivo utilizando modelos en ratones y se comparó con fármacos estándar como la isoniacida .

Actividad antitumoral

Los tiadiazoles también se han asociado con actividad antitumoral y citotóxica. Ciertos derivados demostraron efectos potentes sobre las líneas celulares tumorales humanas, incluido el cáncer de próstata .

Actividad antifúngica

Algunos derivados de 5-sustituidos 2-(2,4-dihidroxi fenil)-1,3,4-tiadiazol se han evaluado para determinar su actividad antifúngica contra aislamientos clínicos de Candida albicans. Los compuestos con sustituyentes específicos mostraron mayor actividad antifúngica .

Direcciones Futuras

The future directions for research on “(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid” and similar compounds could involve further exploration of their biological activities, such as their potential as anticonvulsant, antidiabetic, anticancer, anti-inflammatory, antiviral, antihypertensive, and antimicrobial agents . Additionally, more research could be conducted to fully understand their mechanisms of action and to optimize their synthesis processes .

Mecanismo De Acción

Target of Action

Thiadiazole derivatives have been associated with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

It is known that thiadiazole derivatives can interact with their targets and cause changes that lead to their observed biological activities .

Biochemical Pathways

Thiadiazole derivatives are known to interact with various biochemical pathways, leading to downstream effects that contribute to their biological activities .

Result of Action

It has been reported that thiadiazole derivatives show dose-dependent anticancer activities against studied cell lines .

Análisis Bioquímico

Biochemical Properties

(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit potent antimicrobial activity by inhibiting the growth of bacteria such as Escherichia coli and Bacillus mycoides . The compound interacts with bacterial enzymes, disrupting their normal function and leading to cell death. Additionally, (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid has been found to bind to DNA, interfering with DNA replication and transcription processes .

Cellular Effects

The effects of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid on various types of cells and cellular processes are profound. In cancer cells, the compound induces apoptosis by activating caspase-dependent pathways . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid influences cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and energy depletion .

Molecular Mechanism

At the molecular level, (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid exerts its effects through various mechanisms. It binds to bacterial enzymes, inhibiting their activity and leading to cell death . In cancer cells, the compound interacts with DNA, causing DNA damage and triggering apoptosis . Additionally, (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid inhibits the activity of key metabolic enzymes, disrupting cellular energy production and leading to cell death .

Temporal Effects in Laboratory Settings

The stability and degradation of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid in laboratory settings have been studied extensively. The compound is relatively stable under normal laboratory conditions but can degrade over time when exposed to light and heat . Long-term studies have shown that (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid vary with different dosages. At low doses, the compound exhibits potent antimicrobial and anticancer activities without significant toxicity . At high doses, (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid can cause adverse effects, including liver and kidney damage . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .

Metabolic Pathways

(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation and elimination from the body . The compound also affects metabolic flux by inhibiting key metabolic enzymes, resulting in altered metabolite levels and reduced energy production .

Transport and Distribution

Within cells and tissues, (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cellular membranes and reach its target sites .

Subcellular Localization

The subcellular localization of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and DNA . Post-translational modifications and targeting signals direct (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid to specific subcellular compartments, enhancing its efficacy .

Propiedades

IUPAC Name |

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S2/c1-3-6-7-5(11-3)10-2-4(8)9/h2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBLVKBSHOUHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343409 | |

| Record name | [(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801492 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50918-26-8 | |

| Record name | [(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-](/img/structure/B1330541.png)

![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)

![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)

![4-[(E)-(thiophen-2-ylmethylidene)amino]phenol](/img/structure/B1330560.png)